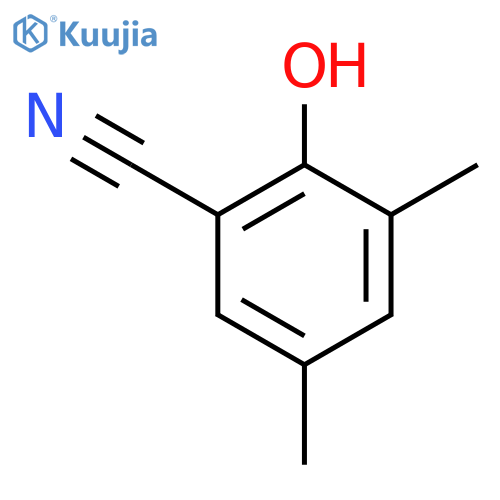

Cas no 73289-84-6 (2-Hydroxy-3,5-dimethylbenzonitrile)

2-Hydroxy-3,5-dimethylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-3,5-dimethylbenzonitrile

- 3,5-Dimethyl-2-hydroxybenzonitrile

- 2-Hydroxy-3,5-dimethylbenzonitrile

-

- インチ: 1S/C9H9NO/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4,11H,1-2H3

- InChIKey: VYQXVCMPWXPVNF-UHFFFAOYSA-N

- ほほえんだ: OC1=C(C#N)C=C(C)C=C1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 181

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 44

2-Hydroxy-3,5-dimethylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009837-500mg |

3,5-Dimethyl-2-hydroxybenzonitrile |

73289-84-6 | 97% | 500mg |

$782.40 | 2023-09-01 | |

| Alichem | A010009837-250mg |

3,5-Dimethyl-2-hydroxybenzonitrile |

73289-84-6 | 97% | 250mg |

$504.00 | 2023-09-01 | |

| Enamine | EN300-1615115-1.0g |

2-hydroxy-3,5-dimethylbenzonitrile |

73289-84-6 | 1g |

$1229.0 | 2023-06-04 | ||

| Enamine | EN300-1615115-250mg |

2-hydroxy-3,5-dimethylbenzonitrile |

73289-84-6 | 250mg |

$696.0 | 2023-09-23 | ||

| Enamine | EN300-1615115-0.1g |

2-hydroxy-3,5-dimethylbenzonitrile |

73289-84-6 | 0.1g |

$1081.0 | 2023-06-04 | ||

| Enamine | EN300-1615115-2.5g |

2-hydroxy-3,5-dimethylbenzonitrile |

73289-84-6 | 2.5g |

$2408.0 | 2023-06-04 | ||

| Enamine | EN300-1615115-100mg |

2-hydroxy-3,5-dimethylbenzonitrile |

73289-84-6 | 100mg |

$666.0 | 2023-09-23 | ||

| Enamine | EN300-1615115-500mg |

2-hydroxy-3,5-dimethylbenzonitrile |

73289-84-6 | 500mg |

$726.0 | 2023-09-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1958374-1g |

2-Hydroxy-3,5-dimethylbenzonitrile |

73289-84-6 | 95% | 1g |

¥11448.00 | 2024-07-28 | |

| Alichem | A010009837-1g |

3,5-Dimethyl-2-hydroxybenzonitrile |

73289-84-6 | 97% | 1g |

$1475.10 | 2023-09-01 |

2-Hydroxy-3,5-dimethylbenzonitrile 関連文献

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

2-Hydroxy-3,5-dimethylbenzonitrileに関する追加情報

Introduction to 2-Hydroxy-3,5-dimethylbenzonitrile (CAS No. 73289-84-6)

2-Hydroxy-3,5-dimethylbenzonitrile, identified by the chemical compound code CAS No. 73289-84-6, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzonitrile core substituted with hydroxyl and two methyl groups at the 3rd and 5th positions, has garnered attention due to its versatile applications in the development of various chemical entities. The structural motif of this molecule makes it a valuable precursor for synthesizing complex heterocyclic compounds, which are widely explored in medicinal chemistry for their potential biological activities.

The structure of 2-Hydroxy-3,5-dimethylbenzonitrile contributes to its reactivity and utility in synthetic pathways. The presence of the nitrile group (-CN) enhances its participation in nucleophilic addition reactions, while the hydroxyl (-OH) and methyl (-CH₃) groups introduce functional diversity, enabling further derivatization. Such features make it a cornerstone in the construction of pharmacophores, which are critical for drug design. The synthesis of 2-Hydroxy-3,5-dimethylbenzonitrile typically involves multi-step organic transformations, starting from readily available aromatic precursors such as dimethylbenzene derivatives. Advanced catalytic methods have been employed to optimize yield and purity, ensuring scalability for industrial applications.

In recent years, 2-Hydroxy-3,5-dimethylbenzonitrile has been extensively studied for its role in pharmaceutical research. Its derivatives have shown promise as intermediates in the preparation of novel therapeutic agents targeting various diseases. For instance, modifications at the hydroxyl and nitrile positions have led to compounds with antimicrobial and anti-inflammatory properties. The biological activity of derivatives derived from this scaffold has been a focal point in academic and industrial research labs. Preclinical studies have demonstrated encouraging results, paving the way for further exploration in clinical trials.

The pharmaceutical applications of 2-Hydroxy-3,5-dimethylbenzonitrile extend beyond antimicrobial agents. Researchers have explored its potential in developing kinase inhibitors, which are crucial in treating cancers and inflammatory disorders. The electron-withdrawing nature of the nitrile group facilitates interactions with biological targets, enhancing binding affinity. Additionally, the compound’s ability to undergo selective functionalization has opened avenues for creating prodrugs with improved pharmacokinetic profiles. Such advancements underscore the importance of this intermediate in modern drug discovery.

From a synthetic chemistry perspective, 2-Hydroxy-3,5-dimethylbenzonitrile serves as a versatile building block for constructing more complex molecules. Its incorporation into heterocyclic frameworks has yielded derivatives with unique spectroscopic properties, making them useful in material science applications as well. The chemical versatility of this compound allows chemists to tailor its structure for specific purposes, whether it be fine-tuning electronic properties or enhancing metabolic stability. Such flexibility is indispensable in developing next-generation materials and pharmaceuticals.

The industrial significance of CAS No. 73289-84-6 cannot be overstated. Its widespread use in synthesizing high-value chemical products underscores its economic importance. Manufacturers have invested in optimizing production processes to meet growing demand from pharmaceutical companies and research institutions worldwide. Continuous improvements in synthetic methodologies have not only increased efficiency but also reduced environmental impact, aligning with global sustainability goals.

As research progresses, new applications for 2-Hydroxy-3,5-dimethylbenzonitrile continue to emerge. Emerging technologies such as computational chemistry and artificial intelligence are being leveraged to accelerate drug discovery efforts involving this compound. High-throughput screening methods combined with machine learning algorithms have identified novel derivatives with enhanced therapeutic potential. These innovations highlight the dynamic nature of chemical research and the enduring relevance of foundational intermediates like this one.

The future prospects for CAS No. 73289-84-6 remain promising as it continues to play a pivotal role in advancing scientific knowledge and industrial applications. Collaborative efforts between academia and industry are essential to fully harness its potential across multiple domains. With ongoing research efforts focused on expanding its utility and improving synthesis techniques, this compound is poised to remain a cornerstone of modern chemical innovation.

73289-84-6 (2-Hydroxy-3,5-dimethylbenzonitrile) 関連製品

- 65851-39-0(5-Chloro-8-hydroxyquinoline glucuronide)

- 2229485-87-2(methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate)

- 852141-83-4(N-{3-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

- 1216134-31-4(3-Chloro-4-ethoxy-phenol)

- 1541505-46-7(2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine)

- 2411177-91-6(Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate;hydrochloride)

- 2137674-05-4(Carbamic acid, N-[1-(mercaptomethyl)-2-(2-methylphenyl)ethyl]-, 1,1-dimethylethyl ester)

- 1160800-39-4(6-oxa-9-azaspiro[3.6]decane)

- 174603-62-4(4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one)

- 2227799-97-3((1R)-3-amino-1-(3-bromo-4-methoxyphenyl)propan-1-ol)